molecular formula C19H22N2O5S B2998322 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide CAS No. 941935-35-9

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Cat. No. B2998322
CAS RN: 941935-35-9
M. Wt: 390.45
InChI Key: CLAPMQLFCYUNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

  • Photodynamic Therapy Applications : A study by Pişkin, Canpolat, & Öztürk (2020) explored compounds similar to the one . They synthesized and characterized zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds have promising applications in photodynamic therapy, particularly for cancer treatment, due to their excellent fluorescence properties and high singlet oxygen quantum yield.

  • Antitumor Activity : Another study by Owa et al. (2002) discussed sulfonamide-focused libraries for antitumor applications. They identified compounds, including those with a benzenesulfonamide structure, as potent cell cycle inhibitors with potential use in cancer treatment.

  • Catalytic Applications in Alcohol Oxidation : The research by Hazra et al. (2015) involved the synthesis of copper(II) complexes with benzenesulfonamide derivatives. These complexes were applied as catalysts in the oxidation of alcohols, indicating their potential in chemical synthesis and industrial applications.

  • Corrosion Inhibition : In the study by Kaya et al. (2016), derivatives of benzenesulfonamide were investigated for their corrosion inhibition properties on iron. This suggests potential applications in materials science and engineering.

  • Selective Inhibition of Enzymes : Hashimoto et al. (2002) in their study available here synthesized benzenesulfonamide derivatives that selectively inhibit cyclooxygenase-2 (COX-2) enzymes. Such compounds have implications in the development of anti-inflammatory drugs.

  • Potential as Photosensitizers in Cancer Treatment : Öncül, Öztürk, & Pişkin (2022) in their research synthesized zinc(II) phthalocyanine substituted with benzenesulfonamide units. Their studies indicated that these compounds could be effective photosensitizers in cancer treatment through photodynamic therapy.

properties

IUPAC Name

2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-6-9-16(25-2)18(11-13)27(23,24)20-14-7-8-15(17(12-14)26-3)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAPMQLFCYUNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide

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